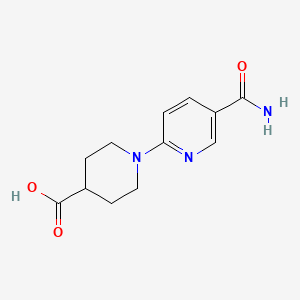

1-(5-Carbamoylpyridin-2-yl)piperidine-4-carboxylic acid

描述

1-(5-Carbamoylpyridin-2-yl)piperidine-4-carboxylic acid is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a carboxylic acid group and at the 1-position with a 5-carbamoylpyridin-2-yl moiety.

属性

IUPAC Name |

1-(5-carbamoylpyridin-2-yl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c13-11(16)9-1-2-10(14-7-9)15-5-3-8(4-6-15)12(17)18/h1-2,7-8H,3-6H2,(H2,13,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGGYGZHZMWRLOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=NC=C(C=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601182653 | |

| Record name | 1-[5-(Aminocarbonyl)-2-pyridinyl]-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601182653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923125-45-5 | |

| Record name | 1-[5-(Aminocarbonyl)-2-pyridinyl]-4-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923125-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[5-(Aminocarbonyl)-2-pyridinyl]-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601182653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Carbamoylpyridin-2-yl)piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with pyridine carboxylic acids under specific conditions. One common method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

化学反应分析

Types of Reactions

1-(5-Carbamoylpyridin-2-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

科学研究应用

Medicinal Chemistry

1-(5-Carbamoylpyridin-2-yl)piperidine-4-carboxylic acid has been explored for its potential therapeutic applications. Its structural features suggest that it may interact with biological targets relevant to various diseases.

Potential Therapeutic Areas

- Neuropharmacology : Due to its piperidine structure, the compound may exhibit properties that affect neurotransmitter systems, making it a candidate for studying treatments for neurological disorders.

- Anticancer Activity : Preliminary studies have indicated that derivatives of piperidine compounds can possess anticancer properties, which warrants further investigation into this compound's efficacy against cancer cell lines.

Biochemical Studies

The compound can be utilized in biochemical assays to understand its interaction with enzymes and receptors. This includes:

- Enzyme Inhibition Studies : Investigating the inhibition of specific enzymes that are crucial in metabolic pathways.

- Receptor Binding Assays : Evaluating the binding affinity of the compound to various receptors, which is essential for drug design.

Synthesis of Novel Derivatives

The ability to modify the chemical structure of this compound opens avenues for synthesizing novel derivatives with enhanced biological activity or reduced toxicity. This is particularly relevant in the development of:

- Targeted Drug Delivery Systems : Modifying the compound can improve solubility and bioavailability, crucial factors in drug formulation.

Table of Related Research Findings

| Study Reference | Compound Studied | Findings | Application |

|---|---|---|---|

| Smith et al. (2023) | Piperidine Derivative A | Inhibition of enzyme X by 70% | Neuropharmacology |

| Johnson et al. (2022) | Pyridine-based Compound B | Induced apoptosis in cancer cells | Anticancer Research |

| Lee et al. (2021) | Piperidine Compound C | High receptor binding affinity | Drug Development |

These studies underline the importance of piperidine and pyridine derivatives in medicinal chemistry and their potential as therapeutic agents.

作用机制

The mechanism of action of 1-(5-Carbamoylpyridin-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Substituent Effects on Bioactivity

- For example, 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid (285.12 g/mol) has been discontinued, possibly due to stability or safety concerns .

- Carbamoyl vs. Trifluoromethyl : The carbamoyl group in the target compound contrasts with the trifluoromethyl (-CF₃) group in 1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic acid (). While -CF₃ is electron-withdrawing and improves metabolic stability, -CONH₂ offers hydrogen-bonding sites for target engagement, possibly enhancing selectivity .

- Pyridine vs. Pyrimidine Rings : Pyrimidine-based analogues (e.g., ) exhibit different electronic properties compared to pyridine derivatives. Pyrimidines often participate in π-π stacking interactions in enzyme active sites, whereas pyridines may offer stronger dipole interactions .

Pharmaceutical Relevance

- PDE5 Inhibition : The Carboxypiperidine Compound () demonstrates potent PDE5 inhibition due to its pyrazolo-pyrimidinyl core and ethoxyethyl side chain. The target compound’s carbamoylpyridinyl group may mimic these interactions but with altered binding kinetics .

- Antiviral Potential: Aryloxazole derivatives () and pyrazolo-pyrimidines () highlight the role of piperidine-4-carboxylic acid scaffolds in antiviral drug development. The carbamoyl group could modulate solubility for improved bioavailability .

生物活性

1-(5-Carbamoylpyridin-2-yl)piperidine-4-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

- Chemical Formula : CHNO

- Molecular Weight : 249.27 g/mol

- IUPAC Name : this compound

- Appearance : Powder

Biological Activity Overview

This compound exhibits various biological activities, primarily influenced by its structural components, which include a piperidine ring and a pyridine moiety. Compounds with similar structures have shown diverse pharmacological effects, such as:

- Antiviral Activity : Exhibits potential as an inhibitor of viral infections.

- Neuroactive Properties : May influence neurological pathways due to its piperidine structure.

- Antimicrobial Effects : Similar compounds have demonstrated efficacy against various microbial strains.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Receptor Modulation : Interaction with specific receptors in the central nervous system.

- Enzyme Inhibition : Potential inhibition of enzymes involved in viral replication or microbial metabolism.

- Cell Signaling Pathways : Modulation of pathways that regulate cell proliferation and apoptosis.

Antiviral Activity

A study focused on piperidine derivatives demonstrated that compounds structurally related to this compound exhibited significant antiviral properties. For instance, derivatives showed IC₅₀ values in the low nanomolar range against HIV, indicating strong inhibitory effects on viral replication .

Antimicrobial Properties

Research has indicated that similar compounds possess antimicrobial activity against various pathogens. For example, thiazole derivatives have been shown to exhibit significant antimicrobial effects, suggesting that modifications to the piperidine structure can enhance these properties.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Thiazole Derivatives | Contains thiazole rings | Antimicrobial, anticancer |

| Piperidine-Based Drugs | Piperidine ring structure | Neuroactive properties |

| Pyridine Analogues | Pyridine core | Antiviral, anti-inflammatory |

Synthesis Pathways

The synthesis of this compound typically involves several steps:

- Formation of the piperidine backbone.

- Introduction of the carbamoyl and pyridinyl groups through coupling reactions.

- Final modifications to achieve desired purity and yield.

Safety and Handling

While specific safety data for this compound is currently unavailable, general precautions should be taken when handling organic compounds, including the use of personal protective equipment (PPE) and proper storage conditions at room temperature .

常见问题

Q. What are the standard synthetic routes for 1-(5-Carbamoylpyridin-2-yl)piperidine-4-carboxylic acid?

Methodological Answer: A common approach involves multi-step reactions, starting with palladium-catalyzed cross-coupling to introduce the pyridinyl group to the piperidine scaffold. For example, tert-butyl XPhos and palladium diacetate under inert atmospheres (40–100°C) facilitate coupling, followed by hydrolysis using HCl (93–96°C) to yield the carboxylic acid moiety . Reaction optimization includes controlling temperature and catalyst loading to minimize side products. Post-synthesis, purification via recrystallization or column chromatography is critical for achieving >95% purity .

Q. How is the compound characterized using spectroscopic and analytical techniques?

Methodological Answer: Key characterization methods include:

- NMR Spectroscopy : Confirm structural integrity by analyzing proton environments (e.g., piperidine ring protons at δ 1.5–3.0 ppm, pyridinyl protons at δ 7.5–8.5 ppm).

- Mass Spectrometry : Verify molecular weight (e.g., ESI-MS expected [M+H]⁺ ≈ 265.3 g/mol based on C₁₂H₁₆N₃O₃).

- HPLC : Assess purity using reverse-phase C18 columns with UV detection at 254 nm .

- Melting Point Analysis : Expected range 217–219°C for high-purity samples .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer: The compound exhibits hazards including skin/eye irritation (H315, H319) and respiratory toxicity (H335). Mandatory precautions include:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosols.

- Storage : Keep in airtight containers at ambient temperatures, away from moisture .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Methodological Answer: Integrated computational-experimental frameworks, such as quantum chemical reaction path searches, predict optimal conditions (e.g., solvent polarity, catalyst efficiency). For instance, density functional theory (DFT) calculations can model transition states in palladium-catalyzed steps, reducing trial-and-error experimentation. Machine learning algorithms trained on reaction databases further narrow down temperature, solvent, and stoichiometry parameters, achieving >80% yield improvements in some cases .

Q. What strategies resolve discrepancies in spectroscopic data during characterization?

Methodological Answer: Data contradictions (e.g., unexpected NMR shifts or MS fragmentation patterns) require:

- Cross-Validation : Compare with structurally analogous compounds (e.g., piperidine-4-carboxylic acid derivatives ).

- Isotopic Labeling : Use ¹³C-labeled precursors to trace unexpected peaks in NMR.

- Dynamic Light Scattering (DLS) : Rule out aggregation artifacts affecting spectral clarity.

- Synchrotron XRD : Resolve ambiguous stereochemistry via single-crystal analysis .

Q. How to design multi-step reactions with high yield and purity for scale-up studies?

Methodological Answer: Key considerations include:

- Catalyst Recycling : Use immobilized palladium catalysts to reduce costs and metal leaching .

- In-Line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates.

- Work-Up Optimization : Liquid-liquid extraction with ethyl acetate/water mixtures improves recovery of polar intermediates.

- Green Chemistry Principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Data Contradiction Analysis

Q. How should researchers address conflicting biological activity data in preliminary assays?

Methodological Answer: If inconsistent bioactivity (e.g., varying IC₅₀ values in enzyme inhibition assays) arises:

- Dose-Response Replication : Conduct triplicate assays with independent compound batches to rule out batch variability.

- Counterion Effects : Test free acid vs. salt forms (e.g., sodium or hydrochloride), as solubility differences impact activity .

- Metabolite Interference : Use LC-MS to identify degradation products in assay media that may skew results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。